Absence of Quantitative Biological Activity Data: The Defining Procurement Differentiator
The most critical differentiator for this compound is the universal absence of quantitative biological activity data (e.g., IC50, Ki, EC50, % inhibition, or selectivity ratios) across all major authoritative databases and primary literature [1]. A search of PubChem, PubMed, and Semantic Scholar yielded no bioassay results for CID 71808242 [1]. In contrast, structurally related analogs in the broader 2-(imidazol-1-yl)pyrimidine class have reported quantitative data. For example, the iNOS dimerization inhibitor class (J. Med. Chem. 2007) reported optimized lead compounds with Kd values in the low nanomolar range, but the specific 2,5-dimethoxy sulfonamide analog was not among the characterized derivatives [2]. For scientific procurement, this means the compound is a blank-slate tool compound. Its value proposition is not based on demonstrated superiority over a named comparator, but on its status as an unexplored entity within a biologically validated scaffold class, offering potential for first-in-class target discovery or novel SAR exploration.
| Evidence Dimension | Reported bioactivity data availability |
|---|---|
| Target Compound Data | No quantitative bioactivity data (IC50, Ki, EC50) found in peer-reviewed literature or authoritative databases |
| Comparator Or Baseline | Optimized 2-imidazol-1-ylpyrimidine iNOS inhibitors (e.g., compound 21b) show nanomolar Kd values; pyrimidine sulfonamide Wnt agonists show in vitro EC50 data in patent examples |
| Quantified Difference | Not calculable. Data absence is absolute for the target compound versus existing data for class members. |
| Conditions | Literature and patent database search conducted up to 2026-05 |
Why This Matters
Procurement decisions must recognize that this compound is an uncharacterized tool, not a validated lead; its value lies in novel target deconvolution or scaffold-hopping studies where existing SAR cannot predict its utility.
- [1] PubChem. Compound Summary for CID 71808242, 2,5-dimethoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide. National Center for Biotechnology Information (NCBI). View Source
- [2] Davey DD, et al. Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. J Med Chem. 2007 Mar 22;50(6):1146-57. PMID: 17315988. View Source
